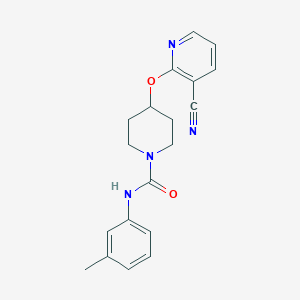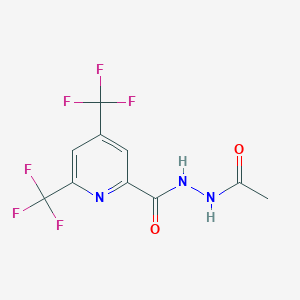![molecular formula C17H12N2O5S B2381154 Methyl 4-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylcarbamoyl)benzoate CAS No. 892843-26-4](/img/structure/B2381154.png)
Methyl 4-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylcarbamoyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylcarbamoyl)benzoate is a complex organic compound that features a unique structure incorporating a dioxolo and benzothiazole moiety
Mécanisme D'action
Target of Action
The primary targets of Methyl 4-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylcarbamoyl)benzoate are enzymes of the histone deacetylase family (HDACs) and acetylpolyamine amidohydrolases (APAHs) from Pseudomonas aeruginosa . These enzymes are physiologically highly relevant targets in different indication areas .
Mode of Action
The compound interacts with its targets through a bimolecular interaction . The binding of the compound to the enzyme is interpreted as a simple bimolecular interaction .
Biochemical Pathways
The compound affects the polyamine metabolism pathway . APAHs, which are one of the targets of the compound, are involved in the polyamine metabolism . Polyamines have been reported to interfere with biofilm formation , a major success strategy of the notorious hospital pathogen P. aeruginosa .
Result of Action
The compound has been shown to have potent inhibitory effects against its targets . The compounds were characterized in terms of potency and selectivity profile . .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylcarbamoyl)benzoate typically involves multi-step organic reactions. One common method includes the reaction of 4-aminobenzoic acid with 1,3-dioxolo[4,5-f][1,3]benzothiazole-6-carbonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified using methanol and a catalyst like sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential for efficient large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylcarbamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 4-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylcarbamoyl)benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-microbial properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-([1,3]dioxolo[4,5-f][1,3]benzodioxol-6-ylcarbamoyl)benzoate: Similar structure but with a benzodioxole moiety instead of benzothiazole.
Methyl 4-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylcarbamoyl)phenylacetate: Similar structure but with a phenylacetate group instead of benzoate.
Uniqueness
Methyl 4-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylcarbamoyl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a histone deacetylase inhibitor sets it apart from other similar compounds, making it a valuable molecule for research and potential therapeutic applications .
Propriétés
IUPAC Name |
methyl 4-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylcarbamoyl)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O5S/c1-22-16(21)10-4-2-9(3-5-10)15(20)19-17-18-11-6-12-13(24-8-23-12)7-14(11)25-17/h2-7H,8H2,1H3,(H,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVRBMHIORUQPOE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=CC4=C(C=C3S2)OCO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![8-(2-hydroxyethyl)-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2381072.png)


![N-(1-cyanocycloheptyl)-2-[(3,6-dimethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B2381077.png)
![8-Thiabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B2381078.png)



![(4-Methylphenyl){2-[(oxolan-2-ylmethyl)amino]pteridin-4-yl}amine](/img/structure/B2381082.png)
![2-[1,3-Dimethyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylacetamide](/img/structure/B2381083.png)
![1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-methoxyphenyl)thio)propan-1-one](/img/structure/B2381086.png)
![N-(5-benzoyl-4-phenylthiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2381089.png)
![3-(3,4-dichlorophenyl)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2381090.png)

